3-methoxy-N-{1-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl]piperidin-4-yl}benzamide
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Overview
Description
“PMID25522065-Compound-44” is a bicyclic macrocyclic peptide that acts as a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). This compound has shown significant promise in the field of cardiovascular medicine due to its ability to lower low-density lipoprotein cholesterol (LDL-C) levels by inhibiting PCSK9, a protein that degrades low-density lipoprotein receptors (LDLR) on liver cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID25522065-Compound-44” involves a series of complex organic reactionsThe reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product yield and purity .
Industrial Production Methods: In an industrial setting, the production of “PMID25522065-Compound-44” is scaled up using advanced techniques such as continuous flow chemistry and automated synthesis. These methods allow for the efficient and cost-effective production of the compound while maintaining high standards of quality and consistency .
Chemical Reactions Analysis
Types of Reactions: “PMID25522065-Compound-44” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of “PMID25522065-Compound-44” with modified functional groups, which can be further tested for their biological activities .
Scientific Research Applications
“PMID25522065-Compound-44” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying the synthesis and reactivity of bicyclic macrocyclic peptides.
Biology: Researchers use the compound to investigate the role of PCSK9 in cholesterol metabolism and cardiovascular health.
Medicine: “PMID25522065-Compound-44” is being explored as a potential therapeutic agent for lowering LDL-C levels in patients with hypercholesterolemia.
Industry: The compound’s unique structure and properties make it a valuable tool for the development of new drugs and diagnostic agents
Mechanism of Action
The mechanism of action of “PMID25522065-Compound-44” involves its binding to PCSK9, thereby preventing PCSK9 from interacting with LDLR. This inhibition leads to an increase in the number of LDLR on the surface of liver cells, which enhances the clearance of LDL-C from the bloodstream. The molecular targets and pathways involved in this process include the LDLR pathway and various signaling cascades that regulate cholesterol homeostasis .
Comparison with Similar Compounds
“PMID25522065-Compound-44” is unique among PCSK9 inhibitors due to its bicyclic macrocyclic structure, which provides enhanced stability and bioavailability compared to other small molecule inhibitors. Similar compounds include:
- PMID25522065-Compound-10
- PMID25522065-Compound-11
- PMID25522065-Compound-12
- PMID25522065-Compound-13
- PMID25522065-Compound-14
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties .
Properties
Molecular Formula |
C23H27N3O3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-methoxy-N-[1-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)methyl]piperidin-4-yl]benzamide |
InChI |
InChI=1S/C23H27N3O3/c1-29-20-4-2-3-18(14-20)23(28)24-19-9-11-26(12-10-19)15-16-5-6-17-7-8-22(27)25-21(17)13-16/h2-6,13-14,19H,7-12,15H2,1H3,(H,24,28)(H,25,27) |
InChI Key |
SWKXQUKCAIDRHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC4=C(CCC(=O)N4)C=C3 |
Origin of Product |
United States |
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